molecular formula C39H78N6 B12665241 N,N',N''-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine CAS No. 26867-92-5

N,N',N''-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B12665241
CAS No.: 26867-92-5
M. Wt: 631.1 g/mol
InChI Key: JVJAEQNZSBELCT-UHFFFAOYSA-N
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Description

N,N',N''-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine is a triazine derivative featuring three dodecyl (C12H25) chains attached to the nitrogen atoms of the triazine core. This compound is synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with dodecylamine under controlled conditions, typically in polar aprotic solvents like dioxane or toluene with a base such as triethylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with dodecylamine. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The process can be summarized as follows:

  • Dissolve cyanuric chloride in an organic solvent.
  • Add dodecylamine dropwise to the solution while maintaining the temperature at reflux.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where one or more of the dodecyl groups can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction Reactions: Reduction of the triazine ring can lead to the formation of partially or fully reduced triazine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It is also employed in the study of reaction mechanisms involving triazine compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its hydrophobic properties and ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic nature can aid in the encapsulation and controlled release of hydrophobic drugs.

    Industry: Utilized in the formulation of water-repellent coatings and materials. It is also used as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’,N’'-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through hydrophobic interactions. The long dodecyl chains allow the compound to embed itself into hydrophobic environments, such as lipid bilayers in cell membranes. This can lead to the disruption of membrane integrity and function, resulting in antimicrobial effects. Additionally, the triazine ring can interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl-Substituted Triazines

Triazine derivatives with varying alkyl substituents differ significantly in physical properties and applications:

Table 1: Key Properties of Alkyl-Substituted Triazines

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Applications References
N,N',N''-Tris(dodecyl)triazine Three dodecyl C39H78N6 630* Not reported Organic solvents Surfactants, polymers
N,N,N,N,N,N-Hexapropyltriazine Six propyl C21H42N6 378 Not reported Moderate polarity Biological studies
Hexamethylmelamine (Altretamine) Six methyl C9H18N6 210 233 Low Antitumor agents
N,N'-Diethyl-N''-propyltriamine (Compound 3a) Diethyl, propyl C10H19N6 223 148–150 Ethanol, acetone Chemical intermediates

*Calculated based on molecular formula.

Key Findings :

  • Chain Length and Solubility : Longer alkyl chains (e.g., dodecyl) enhance hydrophobicity, favoring solubility in toluene or hexane, whereas shorter chains (methyl, propyl) limit organic solubility .
  • Melting Points : Bulky substituents reduce crystallinity; hexamethylmelamine (m.p. 233°C) has a higher melting point than diethyl-propyl derivatives (148–150°C) due to symmetry and packing efficiency .
  • Applications : Methyl and propyl derivatives are explored in oncology (e.g., Altretamine) , while dodecyl variants are tailored for industrial uses like polymer stabilization .

Aryl-Substituted Triazines

Aromatic substituents alter electronic properties and intermolecular interactions:

Table 2: Aryl-Substituted Triazines

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Applications References
N,N',N''-Triphenyltriazine Three phenyl C21H18N6 354 >300 Fluorescent sensors
N,N',N''-Tri(m-tolyl)triazine Three 3-methylphenyl C24H24N6 396 233 Dyes, supramolecular chemistry

Key Findings :

  • Electronic Effects : Aryl groups (e.g., phenyl, tolyl) enable π-π stacking, enhancing applications in optoelectronics and sensing .
  • Thermal Stability : Higher melting points (>300°C for triphenyltriazine) compared to alkyl derivatives due to rigid aromatic structures .

Heterocyclic and Hybrid Derivatives

Triazines with nitrogen-rich or mixed substituents exhibit unique reactivity:

Table 3: Heterocyclic and Hybrid Triazines

Compound Name Substituents Molecular Formula Applications References
2,4,6-Tris(di-2-pyridylamino)triazine Six pyridyl C33H24N12 Supramolecular assemblies
N2,N4,N6-Tris(1H-pyrazolyl)triazine Three pyrazolyl C12H12N12 Dynamic combinatorial chemistry

Key Findings :

  • Supramolecular Chemistry : Pyridyl and pyrazolyl groups facilitate hydrogen bonding and metal coordination, enabling use in self-assembled materials .
  • Dynamic Behavior : Asymmetric substitution (e.g., pyrazolyl) induces conformational flexibility, critical for adaptive systems .

Research Highlights and Contradictions

  • Synthesis Efficiency : Diethyl-alkyl derivatives achieve yields up to 78% under mild conditions , while fully substituted triazines (e.g., hexapropyl) require rigorous purification .
  • Toxicity : Melamine derivatives (e.g., hexamethylmelamine) show nephrotoxicity, but bulky dodecyl chains may reduce bioavailability and toxicity .
  • Contradictions : While aryl triazines are touted for sensing, their low solubility in aqueous media limits biomedical applicability compared to hydrophilic hybrids .

Biological Activity

N,N',N''-Tris(dodecyl)-1,3,5-triazine-2,4,6-triamine is a compound belonging to the triazine family, known for its diverse applications in materials science and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C33H60N6\text{C}_{33}\text{H}_{60}\text{N}_6

This structure features a triazine core with three dodecyl chains attached, which significantly influences its solubility and interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazine derivatives. The compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Escherichia coli50 µg/mLModerate
Staphylococcus aureus25 µg/mLHigh
Pseudomonas aeruginosa75 µg/mLLow

These results indicate that this compound exhibits varying degrees of antibacterial activity, with particular effectiveness against Gram-positive bacteria like Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety of compounds for potential therapeutic use. The cytotoxic effects of this compound have been assessed using human cell lines:

Cell Line IC50 (µM) Remarks
Human Fibroblasts (HDF)100Low toxicity
Monocytes (RAW 264.7)50Moderate toxicity
Glioblastoma (U87)75Moderate toxicity

The findings suggest that while the compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe for human fibroblasts.

The biological activity of this compound is hypothesized to involve disruption of microbial cell membranes. The long dodecyl chains enhance membrane penetration and interaction with lipid bilayers. This mechanism is similar to other cationic surfactants that exert their effects by altering membrane integrity.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study published in Nanobiotechnology evaluated the antibacterial efficacy of various triazine derivatives against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that compounds with longer alkyl chains showed enhanced activity due to improved membrane interactions .
  • Cytotoxicity Evaluation : Research conducted on PAMAM dendrimers indicated that modifications similar to those in this compound resulted in lower cytotoxicity compared to non-modified counterparts. This suggests that structural modifications can optimize both antimicrobial activity and biocompatibility .
  • Potential Therapeutic Applications : The compound's unique structure positions it as a candidate for development in drug formulations aimed at treating infections caused by resistant strains of bacteria.

Properties

CAS No.

26867-92-5

Molecular Formula

C39H78N6

Molecular Weight

631.1 g/mol

IUPAC Name

2-N,4-N,6-N-tridodecyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C39H78N6/c1-4-7-10-13-16-19-22-25-28-31-34-40-37-43-38(41-35-32-29-26-23-20-17-14-11-8-5-2)45-39(44-37)42-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3,(H3,40,41,42,43,44,45)

InChI Key

JVJAEQNZSBELCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=NC(=NC(=N1)NCCCCCCCCCCCC)NCCCCCCCCCCCC

Origin of Product

United States

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